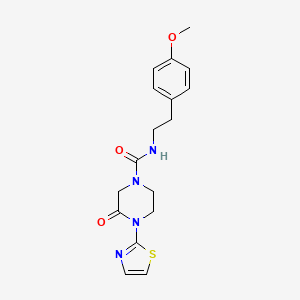

N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of this compound is C23H28N4O3S. The molecular weight is 440.56.Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-methoxyphenethyl)-3-oxo-4-(thiazol-2-yl)piperazine-1-carboxamide” are not available, it’s worth noting that diverse chemical scaffolds such as thiazolidinones, pyrazole, thiazole, etc., have been reviewed to understand their in silico interactions with the receptor or their enzyme inhibition potential .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

The piperazine ring is commonly utilized in kinase inhibitors due to its favorable physicochemical properties and ease of synthetic manipulation. These inhibitors play a crucial role in cancer therapy by targeting specific kinases involved in cell signaling pathways. The compound may exhibit kinase inhibitory activity, potentially impacting cell growth and proliferation .

Receptor Modulators

Piperazine-containing compounds often act as receptor modulators. By interacting with specific receptors, they can influence cellular responses. Investigating whether our compound binds to any receptors (e.g., GPCRs, ion channels, or nuclear receptors) could reveal novel therapeutic applications .

Anti-Inflammatory and Analgesic Properties

Thiazole derivatives have been associated with anti-inflammatory and analgesic effects. Our compound’s unique structure may contribute to these properties, making it a potential candidate for pain management or inflammation-related conditions .

Cytotoxic Activity

The presence of the thiazole ring can impact cytotoxicity. A study found that substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influence their cytotoxic activity. Investigating the cytotoxic potential of our compound could provide insights into its therapeutic relevance .

DNA Interaction and Cell Death

Thiazole-containing compounds like our piperazine derivative may interact with DNA and cellular enzymes. For instance, voreloxin, a related compound, binds to DNA and topoisomerase II, leading to DNA double-strand breaks and cell death. Exploring similar mechanisms for our compound could uncover novel applications .

Antitubercular Activity

In vitro studies against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) have been conducted for piperazine derivatives. Investigating whether our compound exhibits antitubercular activity could be valuable for tuberculosis drug development .

Zukünftige Richtungen

The structural diversity and wide array of substituents indicate the scope of the research into developing varied analogs and providing valuable information for the purpose of modifying reported inhibitors of other multidrug-resistant microorganisms . Therefore, this provides an opportunity to expand the arsenal against Mycobacterium tuberculosis and overcome multidrug-resistant tuberculosis .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-24-14-4-2-13(3-5-14)6-7-18-16(23)20-9-10-21(15(22)12-20)17-19-8-11-25-17/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWAKIBYMPLLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)

![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2563859.png)

![({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate](/img/structure/B2563863.png)